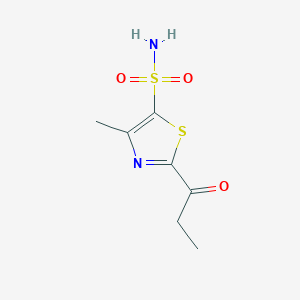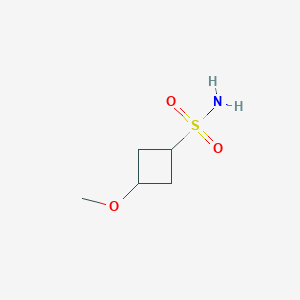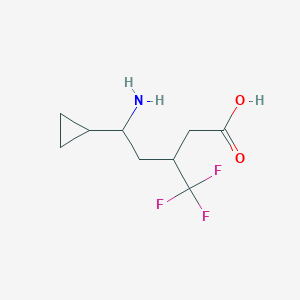
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a trifluoromethyl group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, including enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism by which 5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid include:
- 5-Aminopentanoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
5-amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)6(4-8(14)15)3-7(13)5-1-2-5/h5-7H,1-4,13H2,(H,14,15) |
InChI Key |
BZSCPHJUZDXMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)
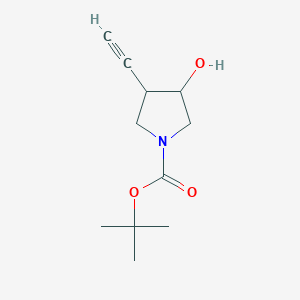


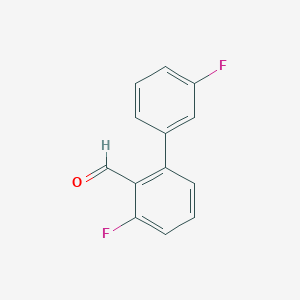
![1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13248204.png)
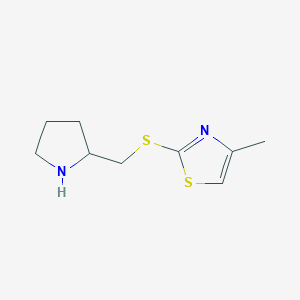
![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)
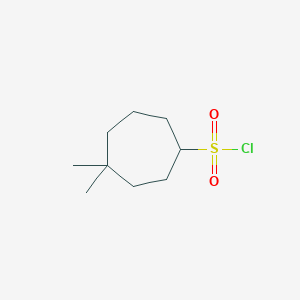
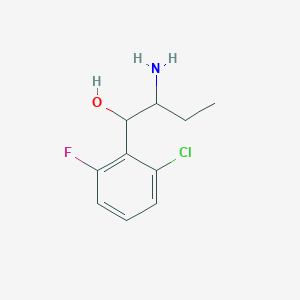
![1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13248246.png)
